molecular formula C9H20N2O B1490868 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098096-48-9

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1490868
CAS No.: 2098096-48-9
M. Wt: 172.27 g/mol
InChI Key: WKYHYIRJPSQEKM-UHFFFAOYSA-N
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Description

The compound “1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol” is a chemical substance with the CAS RN 2098096-48-9. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its significance stems from the ability to efficiently explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review by Petri et al. (2021) focuses on bioactive molecules characterized by the pyrrolidine ring, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. It also discusses synthetic strategies used for developing new pyrrolidine compounds with varied biological profiles, emphasizing the role of stereoisomers and the spatial orientation of substituents in determining drug candidates' biological profiles (Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone derivatives exhibit surface-active properties when the alkyl group is increased to C8P, indicating potential applications in surfactant chemistry. The interaction between pyrrolidone-based surfactants and anionic surfactants is particularly noteworthy. This review by Login (1995) covers the literature on the addition of pyrrolidone to various hydrophobes, reviewing the chemistry of selected surface-active pyrrolidone derivatives and their enhanced performance in surfactancy due to improved water solubility, compatibility, and solvency (Login, 1995).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups in the compound. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the enzymes it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release by affecting the activity of neurotransmitter transporters and receptors. In addition, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological functions becomes more pronounced. High doses of this compound have been associated with toxic or adverse effects, such as oxidative stress and inflammation. These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases and monoamine oxidases, leading to the formation of various metabolites. These metabolic reactions often involve oxidation, reduction, and conjugation processes. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters or organic cation transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Properties

IUPAC Name

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYHYIRJPSQEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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